1,4-Naphthalenedione, 6-(hydroxymethyl)-
Description
Historical Perspectives and Discovery of 1,4-Naphthalenedione, 6-(hydroxymethyl)-
While specific historical records detailing the initial discovery and isolation of 1,4-Naphthalenedione, 6-(hydroxymethyl)- are not extensively documented in publicly available scientific literature, the broader class of naphthoquinones has been a subject of scientific inquiry for centuries. Natural derivatives of 1,4-naphthoquinone (B94277), such as lawsone from the henna plant, have been utilized for their dyeing properties since ancient times. researchgate.net The systematic study of naphthoquinones began with the structural elucidation of these natural pigments and has since expanded to include a vast number of synthetic and naturally occurring derivatives. wikipedia.org The ongoing interest in this class of compounds stems from their roles in biological processes and their potential as scaffolds for the development of new chemical entities. nih.gov
Natural Occurrence and Biosynthetic Pathways of Related Naphthoquinone Scaffolds
Naphthoquinones are ubiquitous in nature, found in a wide array of organisms including plants, fungi, algae, and some bacteria and animals. researchgate.netnih.gov In these organisms, they participate in vital metabolic processes such as electron transport and can play a role in ecological interactions. researchgate.netnih.gov The biosynthesis of the 1,4-naphthalenoid ring is accomplished through several distinct metabolic pathways. nih.gov
The o-succinylbenzoate (OSB) pathway is a primary route for the biosynthesis of menaquinone (vitamin K2) in bacteria and phylloquinone (vitamin K1) in plants. nih.govresearchgate.net A key enzyme in this pathway is o-succinylbenzoate synthase (OSBS), which catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form o-succinylbenzoate (OSB). ebi.ac.uknih.gov This reaction is a crucial step in the formation of the naphthoquinone ring. ebi.ac.uk The OSB pathway originates from the shikimate pathway, highlighting the interconnectedness of primary and secondary metabolism. researchgate.net Another important enzyme is o-succinylbenzoate:coenzyme A ligase, which activates OSB for subsequent reactions in the menaquinone biosynthesis. nih.gov
The acetate-polymalonate pathway, also known as the polyketide pathway, is another significant route for the biosynthesis of naphthoquinones, particularly in fungi and some plants. rsc.orgchegg.comwikipedia.org This pathway begins with acetyl-CoA and involves the sequential condensation of two-carbon units derived from malonyl-CoA to build a poly-β-keto chain. sips.org.inhebmu.edu.cn This reactive chain then undergoes cyclization reactions, such as Aldol and Claisen condensations, to form the aromatic naphthoquinone skeleton. chegg.comhebmu.edu.cn The diversity of naphthoquinones derived from this pathway is a result of variations in the starter and extender units, as well as subsequent enzymatic modifications. rsc.org For instance, the naphthoquinone plumbagin (B1678898) is produced via this pathway using a type III polyketide synthase. rsc.org
The homogentisate (B1232598) (HGA)/mevalonic acid (MVA) pathway represents a less common but important route to certain naphthoquinones in plants. nih.gov The mevalonate (B85504) pathway itself is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria, responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for isoprenoids. nih.govwikipedia.org The pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. nih.govwikipedia.org In plants, the final steps of the MVA pathway, leading to the formation of IPP, have been shown to be localized in the peroxisomes. nih.gov In the context of naphthoquinone biosynthesis, precursors from the HGA and MVA pathways can combine to form the final naphthoquinone structure.
The futalosine (B117586) pathway is an alternative route for menaquinone biosynthesis discovered in some bacteria and archaea that lack the genes for the classical OSB pathway. nih.gov This pathway also starts from chorismate, which is converted to 1,4-dihydroxy-6-naphthoate through a series of enzymatic reactions catalyzed by MqnA, MqnB, MqnC, and MqnD. nih.gov Futalosine hydrolase is an enzyme that catalyzes the second step in this pathway. wikipedia.org The futalosine pathway is considered to be evolutionarily ancient and is found in a broader taxonomic range of prokaryotes compared to the classical menaquinone pathway. nih.gov It represents a distinct strategy for the synthesis of the naphthoquinone ring and is a potential target for narrow-spectrum antibiotics as it is absent in humans. nih.gov
The biosynthesis of the diverse array of naturally occurring naphthoquinones involves a multitude of enzymatic transformations acting on various precursors. These transformations include hydroxylation, methylation, prenylation, and the attachment of side chains, which contribute to the vast chemical diversity of this family of compounds. researchgate.net
The redox properties of the quinone group are central to the biochemical function of naphthoquinones. nih.gov They can undergo one- or two-electron reductions to form semiquinone radicals or hydroquinones, respectively. nih.govnih.gov These redox reactions are often catalyzed by flavoprotein enzymes such as cytochrome P450 reductase. nih.gov
Enzymes play a critical role in catalyzing specific steps in the biosynthetic pathways. For example, in the OSB pathway, o-succinylbenzoate synthase facilitates a key dehydration reaction. ebi.ac.uk In the futalosine pathway, a series of 'Mqn' enzymes orchestrate the conversion of chorismate to the naphthoquinone core. tamu.eduresearchgate.net The acetate-polymalonate pathway relies on polyketide synthases to assemble the carbon backbone. rsc.org Subsequent tailoring enzymes then modify this basic structure to produce the final, often complex, naphthoquinone natural product. The introduction of different functional groups, such as amino groups, can further modify the properties and biological activities of the naphthoquinone scaffold. researchgate.net
Classification within the Naphthoquinone Chemical Class
1,4-Naphthalenedione, 6-(hydroxymethyl)- belongs to the extensive class of organic compounds known as naphthoquinones. nih.govnih.gov These are derivatives of naphthalene (B1677914) and are characterized by a naphthalene ring system with two carbonyl groups. nih.gov Specifically, it is a derivative of 1,4-naphthoquinone , where the carbonyl groups are at the first and fourth positions of the naphthalene core. nih.govnih.gov
The parent structure, 1,4-naphthoquinone, is a planar molecule with one aromatic ring fused to a quinone subunit. wikipedia.org The addition of a hydroxymethyl group (-CH₂OH) at the 6-position of this core structure gives rise to 1,4-Naphthalenedione, 6-(hydroxymethyl)- . This substitution is a key determinant of its specific chemical identity and potential reactivity. The general structure of 1,4-naphthoquinones serves as the central framework for many natural and synthetic compounds. wikipedia.org
Significance in Chemical Biology and Medicinal Chemistry Research
The broader family of 1,4-naphthoquinones holds considerable significance in the fields of chemical biology and medicinal chemistry. mdpi.comnih.gov Derivatives of 1,4-naphthoquinone are known to possess a wide array of pharmacological properties, including cytotoxic, antibacterial, antifungal, and anti-inflammatory activities. wikipedia.org This has made the naphthoquinone scaffold a valuable starting point for the design and synthesis of new therapeutic agents. nih.govmdpi.com
The modification of the 1,4-naphthoquinone core with various functional groups can significantly alter its biological activity. researchgate.net For instance, the introduction of different substituents can influence properties like redox potential and the ability to interact with biological targets such as enzymes and DNA. nih.gov
While the general class of naphthoquinones is a major area of research, specific and detailed research findings on 1,4-Naphthalenedione, 6-(hydroxymethyl)- are limited. Its commercial availability is noted for early discovery researchers, which implies that its potential roles in chemical biology and medicinal chemistry are still under exploration. sigmaaldrich.com The significance of this particular compound, therefore, lies in its potential as a novel structure for developing new biologically active molecules, building upon the established importance of the naphthoquinone framework.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81402-06-4 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-(hydroxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5,12H,6H2 |
InChI Key |
NOHJZBWIKAMVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=O)C=CC2=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,4 Naphthalenedione, 6 Hydroxymethyl
De Novo Synthetic Routes for 1,4-Naphthalenedione, 6-(hydroxymethyl)-
The de novo synthesis of 1,4-naphthalenedione, 6-(hydroxymethyl)- can be approached from readily available naphthalene (B1677914) precursors, which are systematically functionalized to introduce the required substituents at the desired positions.
Diels-Alder Cycloaddition Strategies in Naphthoquinone Synthesis
The Diels-Alder reaction provides a powerful and convergent approach to the construction of the naphthoquinone skeleton. masterorganicchemistry.comnih.gov This strategy involves the [4+2] cycloaddition of a suitably substituted diene with a dienophile, typically a benzoquinone derivative. To synthesize 1,4-naphthalenedione, 6-(hydroxymethyl)-, a diene bearing a hydroxymethyl or a protected hydroxymethyl group at the appropriate position would be required.
For instance, a 1-substituted diene could react with a benzoquinone to afford a substituted cyclohexene (B86901) ring, which can then be aromatized to the naphthalene core. The regioselectivity of the Diels-Alder reaction is a critical consideration and is influenced by the electronic and steric nature of the substituents on both the diene and the dienophile. While this approach offers the potential for high efficiency and stereocontrol, the synthesis of the required substituted diene may be complex.
| Diene | Dienophile | Product | Reference |
| 1-Methoxy-3-methylcyclohexa-1,3-diene | Methoxy-1,4-benzoquinone | Substituted juglone (B1673114) methyl ether | rsc.org |
| Isoprene | p-Benzoquinone | 6-Methyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione | scirp.org |
Table 1: Representative Diels-Alder Reactions in Naphthoquinone Synthesis
Oxidation Methods in Quinone Formation
The oxidation of a substituted naphthalene to a 1,4-naphthoquinone (B94277) is a pivotal step in the synthesis of the target compound. A variety of oxidizing agents and conditions can be employed, with the choice depending on the nature of the substituents on the naphthalene ring.
A classic method for the oxidation of naphthalene to 1,4-naphthoquinone involves the use of chromium trioxide in acetic acid. orgsyn.org However, this strong oxidizing agent may not be suitable for substrates containing sensitive functional groups like a hydroxymethyl group, which could be further oxidized to an aldehyde or a carboxylic acid.
Milder and more selective oxidation methods are therefore preferable. Enzymatic oxidation, for example, using cytochrome P450 monooxygenases, has been shown to selectively oxidize substituted naphthalenes. researchgate.net These biocatalytic systems can offer high regioselectivity and chemoselectivity, potentially allowing for the oxidation of the naphthalene ring without affecting the hydroxymethyl side chain.
Another approach involves the oxidation of a pre-functionalized naphthalene, such as an aminonaphthol or a dihydroxynaphthalene derivative. These precursors are more readily oxidized to the corresponding quinone under milder conditions.
| Naphthalene Precursor | Oxidizing Agent/Catalyst | Product | Yield (%) | Reference |
| Naphthalene | Chromium trioxide/Acetic acid | 1,4-Naphthoquinone | 18-22 | orgsyn.org |
| Naphthalene | Vanadium oxide (catalyst) | 1,4-Naphthoquinone | ~36 | scirp.org |
| 2-Methylnaphthalene | Chromic mixture | 2-Methyl-1,4-naphthoquinone | - | scirp.org |
| 1-Naphthol | Fremy's salt | 1,4-Naphthoquinone | - | - |
Table 2: Common Oxidation Methods for Naphthoquinone Synthesis
Catalytic Systems in Naphthoquinone Synthesis
The use of catalytic systems, particularly those involving transition metals and heteropolyacids, offers significant advantages in terms of efficiency, selectivity, and environmental compatibility for the synthesis of naphthoquinones.
Heteropolyacids (HPAs) have emerged as highly effective catalysts for a variety of organic transformations, including oxidation reactions. scirp.org These catalysts can act as both strong Brønsted acids and efficient redox agents. In the context of naphthoquinone synthesis, HPAs can be employed to catalyze the oxidation of naphthalene and its derivatives.
For example, solutions of Mo-V-P heteropolyacids have been shown to act as bifunctional catalysts in the one-pot synthesis of naphthoquinones from hydroquinone (B1673460) and substituted 1,3-dienes. scirp.org The HPA catalyzes both the initial Diels-Alder reaction and the subsequent oxidation of the adduct to the final naphthoquinone product. While this specific system has been applied to the synthesis of alkyl-substituted naphthoquinones, its application to the synthesis of a hydroxymethyl-substituted derivative would depend on the stability of the hydroxymethyl group under the reaction conditions.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| H7PMo8V4O40 (HPA-4) | Hydroquinone, Isoprene | 6-Methyl-1,4-naphthoquinone (B15433) | 71 | scirp.org |
| H7PMo8V4O40 (HPA-4) | Hydroquinone, 1,3-Butadiene | 1,4-Naphthoquinone | 50 | scirp.org |
Table 3: Heteropolyacid-Catalyzed Naphthoquinone Synthesis
Vanadium-based catalysts, particularly vanadium pentoxide supported on various materials, are widely used in the industrial-scale oxidation of naphthalene to phthalic anhydride, with 1,4-naphthoquinone being a significant byproduct. scirp.org By carefully controlling the reaction conditions, the selectivity towards the naphthoquinone can be enhanced.
Other metal-mediated processes, such as those involving copper or palladium catalysts, can also be employed for specific steps in the synthesis. For example, palladium-catalyzed cross-coupling reactions are instrumental in constructing the carbon skeleton of complex naphthalene derivatives, which can then be oxidized to the target naphthoquinone.
Functional Group Interconversions on the Naphthoquinone Scaffold
Introduction of Hydroxymethyl Group at the 6-Position
The introduction of a hydroxymethyl group at the 6-position of the 1,4-naphthalenedione scaffold can be achieved through a multi-step process, typically starting from a more readily available precursor such as 6-methyl-1,4-naphthoquinone. This transformation can be conceptualized through a sequence of benzylic functionalization followed by nucleophilic substitution.
A plausible synthetic route commences with the synthesis of 6-methyl-1,4-naphthoquinone. One established method for this is the Diels-Alder reaction between p-benzoquinone and isoprene, followed by oxidation of the resulting adduct. This reaction can take over 72 hours, with the oxidation step often carried out using reagents like potassium or sodium dichromate in an acidic medium, yielding 6-methyl-1,4-naphthoquinone. wikipedia.org
Once 6-methyl-1,4-naphthoquinone is obtained, the next critical step is the selective functionalization of the methyl group. This can be accomplished via a free-radical bromination reaction at the benzylic position using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or under photochemical conditions. This would yield 6-(bromomethyl)-1,4-naphthalenedione.
The final step involves the conversion of the bromomethyl group to a hydroxymethyl group. This is typically achieved through a nucleophilic substitution reaction. Treating 6-(bromomethyl)-1,4-naphthalenedione with a weak base in an aqueous medium, or with a source of acetate (B1210297) followed by hydrolysis, would furnish the desired 1,4-Naphthalenedione, 6-(hydroxymethyl)-.
Table 1: Proposed Synthetic Route for 1,4-Naphthalenedione, 6-(hydroxymethyl)-
| Step | Reactant(s) | Reagents and Conditions | Product |
| 1 | p-Benzoquinone, Isoprene | Diels-Alder reaction, then oxidation (e.g., K₂Cr₂O₇/H⁺) | 6-Methyl-1,4-naphthalenedione |
| 2 | 6-Methyl-1,4-naphthalenedione | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl₄, reflux | 6-(Bromomethyl)-1,4-naphthalenedione |
| 3 | 6-(Bromomethyl)-1,4-naphthalenedione | H₂O, weak base (e.g., NaHCO₃) or NaOAc followed by hydrolysis | 1,4-Naphthalenedione, 6-(hydroxymethyl)- |
Modification of Existing Naphthoquinone Derivatives for 1,4-Naphthalenedione, 6-(hydroxymethyl)- Analogs
The synthesis of analogs of 1,4-Naphthalenedione, 6-(hydroxymethyl)- can be achieved by modifying other existing naphthoquinone derivatives. This approach offers versatility in creating a library of related compounds for further research.
One strategy involves the reduction of a 6-carboxy-1,4-naphthoquinone derivative. The carboxylic acid functionality can be selectively reduced to a primary alcohol using reducing agents such as borane (B79455) (BH₃) or its complexes, like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). It is crucial to select a reducing agent that does not affect the quinone system.
Alternatively, a 6-formyl-1,4-naphthoquinone derivative can serve as a precursor. The aldehyde group can be readily reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This method is generally high-yielding and chemoselective for the aldehyde over the quinone carbonyls under controlled conditions.
Another approach is the Baeyer-Villiger oxidation of a 6-acetyl-1,4-naphthoquinone. wikipedia.orgnih.govpurechemistry.orgorganic-chemistry.orgorganicchemistrytutor.com This reaction would convert the acetyl group into an acetoxy group using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganicchemistrytutor.com Subsequent hydrolysis of the resulting ester under basic or acidic conditions would yield the target hydroxymethyl derivative. The migratory aptitude of the groups attached to the ketone is a key factor in the Baeyer-Villiger oxidation, with aryl groups generally migrating in preference to methyl groups. organic-chemistry.org
Table 2: Synthetic Strategies for Analogs from Existing Naphthoquinone Derivatives
| Starting Material | Transformation | Reagents and Conditions | Product |
| 6-Carboxy-1,4-naphthalenedione | Reduction of carboxylic acid | Borane-tetrahydrofuran (BH₃·THF) | 1,4-Naphthalenedione, 6-(hydroxymethyl)- |
| 6-Formyl-1,4-naphthalenedione | Reduction of aldehyde | Sodium borohydride (NaBH₄), Methanol | 1,4-Naphthalenedione, 6-(hydroxymethyl)- |
| 6-Acetyl-1,4-naphthalenedione | Baeyer-Villiger oxidation followed by hydrolysis | 1. m-CPBA; 2. H₃O⁺ or OH⁻ | 1,4-Naphthalenedione, 6-(hydroxymethyl)- |
One-Pot Synthetic Procedures for Naphthoquinone Derivatives
A notable one-pot method for synthesizing substituted naphthoquinones involves the Diels-Alder reaction of a diene with a p-benzoquinone that is generated in situ. wikipedia.orgrsc.org For instance, hydroquinone can be oxidized to p-benzoquinone in the reaction mixture, which then immediately undergoes a [4+2] cycloaddition with a suitable diene. Subsequent oxidation of the Diels-Alder adduct yields the naphthoquinone. This entire sequence can be carried out in a single reaction vessel.
Heteropolyacids, such as those containing molybdenum and vanadium (e.g., H₇PMo₈V₄O₄₀), have been employed as bifunctional catalysts in the one-pot synthesis of naphthoquinones from hydroquinone and substituted 1,3-dienes at room temperature. wikipedia.orgpurechemistry.orgscirp.org These catalysts facilitate both the acid-catalyzed diene synthesis and the redox reactions for the oxidation steps. purechemistry.orgscirp.org This method has been successfully used to prepare various alkyl-substituted naphthoquinones with yields ranging from 50% to 80%. purechemistry.orgscirp.org
Table 3: Example of a One-Pot Synthesis of a Substituted Naphthoquinone
| Reactants | Catalyst/Reagents | Solvent | Product | Yield |
| Hydroquinone, Isoprene | H₇PMo₈V₄O₄₀ (HPA-4) | 1,4-Dioxane/Water | 6-Methyl-1,4-naphthalenedione | 61-62.5% scirp.org |
Green Chemistry Approaches in 1,4-Naphthalenedione, 6-(hydroxymethyl)- Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of naphthoquinones to develop more sustainable and environmentally benign processes. A prominent example is the use of enzymes as catalysts.
Laccases, a class of multi-copper-containing oxidoreductase enzymes, have been effectively used in the one-pot synthesis of 1,4-naphthoquinones. rsc.org These enzymes utilize molecular oxygen as the oxidant and produce water as the only byproduct, making them an attractive green alternative to conventional heavy metal-based oxidizing agents. rsc.org In a typical laccase-mediated synthesis, the enzyme catalyzes the oxidation of a hydroquinone to a benzoquinone in an aqueous medium. The in situ generated benzoquinone then reacts with a diene via a Diels-Alder reaction, followed by further oxidation to the naphthoquinone product. rsc.org
The use of water as a solvent, coupled with the enzymatic catalysis, significantly enhances the green credentials of the synthesis. This approach avoids the use of hazardous organic solvents and toxic reagents, aligning with the core tenets of green chemistry.
Table 4: Laccase-Catalyzed One-Pot Synthesis of Naphthoquinone Derivatives
| Substrates | Enzyme | Medium | Key Features |
| Hydroquinones, Dienes | Laccase | Aqueous buffer | Environmentally benign, uses O₂ as oxidant, produces H₂O as byproduct, avoids hazardous solvents and reagents. rsc.org |
Chemical Reactivity and Mechanistic Investigations of 1,4 Naphthalenedione, 6 Hydroxymethyl
Redox Chemistry and Electron Transfer Pathways of 1,4-Naphthalenedione, 6-(hydroxymethyl)-
The redox properties of naphthoquinones are central to many of their biological and chemical functions. These compounds can undergo electron transfer reactions to form semiquinone and hydroquinone (B1673460) species, a process that is often reversible and can be characterized electrochemically.
The quinone moiety of 1,4-naphthalenedione, 6-(hydroxymethyl)- can accept electrons in a stepwise manner. The addition of a single electron results in the formation of a semiquinone radical anion. This intermediate is a paramagnetic species and is often highly reactive. The formation of the semiquinone is a key step in the redox cycling of quinones. nih.gov
Further reduction, involving the addition of a second electron and two protons, leads to the formation of the corresponding hydroquinone, which is a 1,4-dihydroxynaphthalene derivative. This two-electron, two-proton reduction is a reversible process, and the hydroquinone can be readily oxidized back to the quinone form. nih.gov The interconversion between the quinone, semiquinone, and hydroquinone states is a fundamental aspect of the chemistry of this class of compounds. The stability and reactivity of the semiquinone intermediate can be influenced by the substituent on the naphthoquinone ring and the surrounding medium.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of compounds like 1,4-naphthalenedione, 6-(hydroxymethyl)-. A typical cyclic voltammogram for a 1,4-naphthoquinone (B94277) derivative in an aprotic solvent displays two reversible one-electron reduction waves, corresponding to the formation of the semiquinone radical anion and then the dianion. In protic media, the reduction mechanism is more complex and often involves protonation steps, leading to a single two-electron reduction wave to the hydroquinone.
Table 1: Representative Electrochemical Data for a Substituted 1,4-Naphthoquinone
| Compound | First Reduction Potential (Epc1, V) | Second Reduction Potential (Epc2, V) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| 2-Methyl-1,4-naphthoquinone | -0.85 | -1.55 | Acetonitrile (B52724)/TEAP | jlu.edu.cn |
Note: This data is for a related compound and serves as an illustrative example. Potentials are typically reported versus a reference electrode such as Ag/AgCl or SCE.
The first reduction potential (Epc1) corresponds to the formation of the semiquinone, while the second (Epc2) corresponds to the formation of the dianion from the semiquinone. The separation between the cathodic and anodic peak potentials (ΔEp) for a reversible process is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.
Nucleophilic Addition Reactions of 1,4-Naphthalenedione, 6-(hydroxymethyl)-
The electron-deficient nature of the carbon-carbon double bond in the quinone ring of 1,4-naphthalenedione, 6-(hydroxymethyl)- makes it susceptible to attack by nucleophiles. These reactions typically proceed via a conjugate addition mechanism.
The Michael addition is a classic example of a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the case of 1,4-naphthalenedione, 6-(hydroxymethyl)-, a nucleophile will attack one of the electrophilic β-carbons of the quinone ring (C2 or C3 position).
The mechanism involves the initial attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This enolate is stabilized by resonance, with the negative charge delocalized over the oxygen atom of the carbonyl group and the aromatic ring. Subsequent protonation of the enolate, typically during workup, yields the final addition product, which is a substituted 1,4-naphthalenediol (hydroquinone). This product can then be readily oxidized to the corresponding substituted 1,4-naphthoquinone.
Amines and thiols are common nucleophiles that readily react with 1,4-naphthoquinones. nih.govscielo.org.co The reaction of 1,4-naphthalenedione, 6-(hydroxymethyl)- with primary or secondary amines would be expected to yield 2-amino-1,4-naphthoquinone derivatives. The reaction proceeds through a Michael addition followed by oxidation of the intermediate hydroquinone. researchgate.net
Similarly, thiols, particularly in the form of their more nucleophilic thiolate anions, add to the quinone ring to form thioether adducts. nih.gov The reaction of 1,4-naphthoquinones with thiols like cysteine and glutathione is of significant biological interest. nih.gov The rate of these reactions is dependent on the nature of the nucleophile, the solvent, and the pH of the medium.
Table 2: Examples of Nucleophilic Addition Reactions to 1,4-Naphthoquinones
| Naphthoquinone Derivative | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2,3-dichloro-1,4-naphthoquinone | Piperidine | N-substituted quinone | researchgate.net |
| 1,4-naphthoquinone | Primary amines | 2-Amino-1,4-naphthoquinone | nih.gov |
| 2- and 6-methyl-1,4-naphthoquinones | Thiols (e.g., glutathione) | Thioether adduct | nih.gov |
The conjugate addition of nucleophiles to 1,4-naphthoquinones can be facilitated and controlled through the use of catalysts. Both acid and base catalysis can play a role in activating either the quinone substrate or the nucleophile. For instance, bases can deprotonate the nucleophile, increasing its reactivity.
More advanced catalytic systems, including organocatalysts and metal complexes, have been developed to achieve enantioselective Michael additions to α,β-unsaturated systems. beilstein-journals.orgnih.gov While specific studies on the catalyzed conjugate addition to 1,4-naphthalenedione, 6-(hydroxymethyl)- are scarce, it is plausible that such methodologies could be applied. For example, chiral amines or thiourea-based organocatalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to other 1,4-naphthoquinone derivatives. beilstein-journals.org These catalysts can activate the reactants and control the stereochemical outcome of the reaction, leading to the formation of chiral products with high enantiomeric excess.
Electrophilic Substitution Reactions on the Naphthoquinone Ring System
The reactivity of the 1,4-naphthoquinone ring system is significantly influenced by the presence of both electron-withdrawing carbonyl groups and the activating, though weakly, hydroxymethyl substituent. The two carbonyl groups at positions 1 and 4 deactivate the quinonoid ring (positions 2 and 3) towards electrophilic attack. Consequently, electrophilic substitution reactions preferentially occur on the benzenoid ring (positions 5, 6, 7, and 8).
The hydroxymethyl group (-CH₂OH) at the 6-position is an ortho-, para-directing activator. However, its activating effect is modest compared to stronger activating groups like hydroxyl or amino groups. The directing influence of the hydroxymethyl group and the deactivating effect of the carbonyl groups on the other ring determine the regioselectivity of electrophilic substitution.
Common electrophilic substitution reactions for naphthoquinone systems include nitration, halogenation, and Friedel-Crafts reactions. For 1,4-Naphthalenedione, 6-(hydroxymethyl)-, the incoming electrophile would be directed to the positions ortho and para to the hydroxymethyl group, which are positions 5 and 7.
Key Research Findings on Electrophilic Substitution:
| Reaction | Typical Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1,4-naphthalenedione, 6-(hydroxymethyl)- and 7-Nitro-1,4-naphthalenedione, 6-(hydroxymethyl)- |
| Bromination | Br₂/FeBr₃ | 5-Bromo-1,4-naphthalenedione, 6-(hydroxymethyl)- and 7-Bromo-1,4-naphthalenedione, 6-(hydroxymethyl)- |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-1,4-naphthalenedione, 6-(hydroxymethyl)- and 7-Acyl-1,4-naphthalenedione, 6-(hydroxymethyl)- |
This table presents expected products based on general principles of electrophilic aromatic substitution on substituted naphthoquinones.
Photochemical Reactivity of 1,4-Naphthalenedione, 6-(hydroxymethyl)-
The photochemical behavior of 1,4-naphthoquinones is a subject of significant interest due to their role in various biological and industrial processes. The presence of the hydroxymethyl group at the 6-position introduces specific photochemical reaction pathways, primarily involving this substituent.
Upon absorption of UV or visible light, 1,4-Naphthalenedione, 6-(hydroxymethyl)- is promoted to an electronically excited state. This excited state can undergo several processes, including intersystem crossing to a triplet state, which is often the key reactive intermediate in photochemical reactions of quinones.
A significant photochemical reaction for hydroxymethyl-substituted aromatic compounds is photodehydration, leading to the formation of a quinone methide intermediate. rsc.org In the case of 1,4-Naphthalenedione, 6-(hydroxymethyl)-, irradiation can lead to the elimination of a water molecule to form a reactive quinone methide. rsc.orgnih.gov This intermediate is highly electrophilic and can react with various nucleophiles present in the reaction medium. rsc.org
For example, in the presence of a nucleophilic solvent like methanol, the quinone methide intermediate can be trapped to form the corresponding methyl ether. nih.gov In aqueous solutions, the quinone methide will react with water to regenerate the starting material, though other nucleophiles can compete with this process. acs.org
Summary of Photochemical Reactions:
| Process | Intermediate/Product | Significance |
| Excitation (UV/Vis light) | Excited singlet/triplet state | Initiates all subsequent photochemical events. |
| Photodehydration | Quinone methide | A highly reactive intermediate that drives subsequent reactions. rsc.org |
| Nucleophilic attack on quinone methide | Solvolysis products (e.g., ethers, amines) | Demonstrates the synthetic utility of the photochemical reaction. rsc.orgnih.gov |
The efficiency of quinone methide formation and its subsequent reactions can be influenced by factors such as the solvent, pH, and the presence of other reactive species. rsc.org Laser flash photolysis studies on similar systems have been instrumental in detecting and characterizing these transient quinone methide intermediates. rsc.orgacs.org
Thermal Degradation Pathways of 1,4-Naphthalenedione, 6-(hydroxymethyl)-
The thermal stability and degradation of 1,4-naphthoquinone derivatives are important for their handling, storage, and application in high-temperature environments. The thermal degradation of 1,4-Naphthalenedione, 6-(hydroxymethyl)- would involve the decomposition of the molecule into smaller, more volatile fragments.
The hydroxymethyl group is likely to be one of the initial sites of thermal decomposition. At elevated temperatures, this group can undergo dehydration or oxidation. The naphthoquinone ring itself is relatively stable but will decompose under more forcing conditions.
Potential thermal degradation pathways include:
Decarbonylation: Loss of one or both carbonyl groups as carbon monoxide.
Fragmentation of the benzenoid ring: Cleavage of the aromatic ring structure, leading to the formation of various smaller organic molecules.
Reactions of the hydroxymethyl group: Dehydration to form a quinone methide, which may then polymerize or fragment, or oxidation of the alcohol to an aldehyde or carboxylic acid, followed by decarboxylation.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to study the thermal stability of such compounds. These methods would provide information on the decomposition temperature range and the energetics of the degradation processes. Analysis of the evolved gases by techniques such as mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) would help to identify the decomposition products.
While specific experimental data on the thermal degradation of 1,4-Naphthalenedione, 6-(hydroxymethyl)- is scarce in the literature, the general degradation patterns of naphthoquinones and benzylic alcohols provide a basis for predicting its behavior.
Predicted Thermal Decomposition Data:
| Technique | Expected Observation |
| Thermogravimetric Analysis (TGA) | Onset of decomposition temperature, mass loss steps corresponding to the loss of specific functional groups (e.g., H₂O, CO). |
| Differential Scanning Calorimetry (DSC) | Endothermic or exothermic peaks corresponding to melting, boiling, and decomposition events. |
| Evolved Gas Analysis (EGA-MS/FTIR) | Identification of volatile decomposition products such as water, carbon monoxide, carbon dioxide, and smaller hydrocarbons. |
This table is predictive and based on the expected thermal behavior of similar chemical structures.
Advanced Spectroscopic and Structural Elucidation of 1,4 Naphthalenedione, 6 Hydroxymethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR and ¹³C NMR Spectral Analysis
For 1,4-Naphthalenedione, 6-(hydroxymethyl)- , ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the aromatic rings and the methylene (B1212753) and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons would be altered by the presence of the hydroxymethyl substituent compared to the unsubstituted 1,4-Naphthalenedione . The protons of the hydroxymethyl group would likely appear as a characteristic singlet or doublet, depending on the solvent and its ability to exchange with the hydroxyl proton.
In ¹³C NMR spectroscopy, the carbon atoms of the naphthoquinone skeleton and the hydroxymethyl group would each produce a unique signal. The chemical shifts would provide information about the electronic environment of each carbon atom. The carbonyl carbons (C1 and C4) would resonate at a significantly downfield chemical shift.
Due to the lack of published experimental data, a detailed data table for the ¹H and ¹³C NMR of 1,4-Naphthalenedione, 6-(hydroxymethyl)- cannot be provided at this time.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the hydroxymethyl group.
Without experimental acquisition of these spectra, a detailed interpretation of the 2D NMR data for 1,4-Naphthalenedione, 6-(hydroxymethyl)- is not possible.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS) would be employed to determine the precise molecular formula of 1,4-Naphthalenedione, 6-(hydroxymethyl)- . By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For a compound with the molecular formula C₁₁H₈O₃, the expected exact mass would be a key piece of data for its definitive identification.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For 1,4-Naphthalenedione, 6-(hydroxymethyl)- , fragmentation would likely involve the loss of the hydroxymethyl group, water, and carbon monoxide from the quinone ring, providing valuable information to confirm the structure.
As no specific MS or MS/MS data for 1,4-Naphthalenedione, 6-(hydroxymethyl)- is currently available in the public domain, a data table of its fragmentation pattern cannot be compiled.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and the electronic system of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-Naphthalenedione, 6-(hydroxymethyl)- would be expected to show characteristic absorption bands for the different functional groups present. Key expected absorptions would include:
A broad band corresponding to the O-H stretching of the hydroxyl group.
Sharp, strong bands for the C=O stretching of the quinone carbonyl groups.
Bands corresponding to the C-H stretching of the aromatic and methylene groups.
Absorptions in the fingerprint region characteristic of the substituted naphthalene (B1677914) ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The extended conjugated system of the naphthoquinone core is a strong chromophore. The spectrum of 1,4-Naphthalenedione, 6-(hydroxymethyl)- would be expected to show absorptions in the UV and possibly the visible region, characteristic of π → π* and n → π* transitions. The position and intensity of these absorptions would be influenced by the hydroxymethyl substituent.
In the absence of experimentally recorded spectra, a definitive analysis and data table for the IR and UV-Vis absorptions of 1,4-Naphthalenedione, 6-(hydroxymethyl)- cannot be presented.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute structure, conformation, and intermolecular interactions of molecules in the solid state.
Although a specific crystal structure for 1,4-Naphthalenedione, 6-(hydroxymethyl)- has not been reported in the Cambridge Structural Database (CSD), the crystallographic data of the parent compound, 1,4-naphthoquinone (B94277), serves as a fundamental reference for understanding the core molecular framework. The crystal structure of 1,4-naphthoquinone (CSD entry 939729) reveals a planar molecule with a fused aromatic and quinone ring system. nih.gov It crystallizes in the triclinic space group P-1. wikipedia.org
The precise bond lengths and angles determined by X-ray diffraction are crucial for understanding the electronic and chemical properties of the naphthoquinone scaffold. The introduction of a hydroxymethyl group at the 6-position would be expected to influence the crystal packing through the formation of intermolecular hydrogen bonds, potentially leading to a different crystal system and unit cell parameters compared to the unsubstituted parent compound.
Table 1: Crystallographic Data for 1,4-Naphthoquinone
| Parameter | Value nih.govwikipedia.org |
| CCDC Number | 939729 |
| Empirical Formula | C₁₀H₆O₂ |
| Formula Weight | 158.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.974(3) |
| b (Å) | 8.034(3) |
| c (Å) | 11.758(5) |
| α (°) | 89.99(3) |
| β (°) | 80.08(3) |
| γ (°) | 88.02(3) |
| Volume (ų) | 742.6(5) |
| Z | 4 |
Circular Dichroism (CD) Spectroscopy for Chiral Naphthoquinone Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a vital chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While 1,4-Naphthalenedione, 6-(hydroxymethyl)- is not inherently chiral, the introduction of a chiral center, for instance, through derivatization of the hydroxymethyl group or by the presence of other chiral substituents, would make its stereoisomers distinguishable by CD spectroscopy.
CD spectroscopy is particularly useful for:
Determining the absolute configuration of chiral centers.
Studying the conformational changes of molecules in solution.
Investigating interactions between chiral molecules and other substances.
For chiral naphthoquinone derivatives, the electronic transitions within the quinone and aromatic chromophores give rise to characteristic CD signals. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the substituents around the chromophore. Theoretical calculations, often at the density functional theory (DFT) level, are commonly used in conjunction with experimental CD spectra to assign the absolute configuration of the molecule with a high degree of confidence.
While specific CD data for chiral derivatives of 1,4-Naphthalenedione, 6-(hydroxymethyl)- are not available, the principles are well-established for other chiral naphthoquinones. For example, the stereochemistry of naturally occurring chiral naphthoquinones and their synthetic derivatives is routinely determined using this technique.
Table 2: General Information from a Hypothetical CD Spectrum of a Chiral Naphthoquinone Derivative
| Wavelength Range (nm) | Associated Electronic Transition | Information Obtained |
| 300 - 400 | n → π* of the quinone | Information about the chirality of the immediate environment of the carbonyl groups. |
| 250 - 300 | π → π* of the quinone and aromatic rings | Sensitive to the overall molecular asymmetry and conformation. |
| < 250 | π → π* of the aromatic system | Stronger absorptions that can provide further details on the stereostructure. |
Theoretical and Computational Chemistry Studies of 1,4 Naphthalenedione, 6 Hydroxymethyl
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. wikipedia.orgmpg.de These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.orgyoutube.com It is based on proving that the ground-state energy of a molecule is a unique functional of its electron density. By calculating the electronic structure, DFT allows for the determination of various global and local reactivity descriptors that are crucial for predicting how a molecule will behave in chemical reactions. mpg.demalayajournal.org
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability. biomedres.us
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. biomedres.us
Chemical Potential (µ): Represents the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, quantifying its electrophilic character. Naphthoquinones are known to be good electrophiles. nih.gov
The following table provides an illustrative example of the kind of data that DFT calculations would yield for these descriptors.
| Descriptor | Symbol | Illustrative Value | Significance |
| Chemical Hardness | η | 1.6 eV | Indicates moderate stability and reactivity. |
| Chemical Softness | S | 0.625 eV⁻¹ | Suggests a moderate susceptibility to electronic change. |
| Chemical Potential | µ | -4.1 eV | Shows the tendency of electrons to escape the system. |
| Electrophilicity Index | ω | 5.25 eV | A high value, confirming the strong electrophilic nature typical of naphthoquinones. |
This table is for illustrative purposes and contains hypothetical values based on related compounds.
HOMO-LUMO Gap Analysis and Electron Density Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. biomedres.uschalcogen.ro A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. biomedres.us
In 1,4-naphthoquinone (B94277) systems, the HOMO is typically distributed over the entire fused ring system, while the LUMO is often localized on the quinone moiety, reflecting its electron-accepting capability. mdpi.com For 1,4-Naphthalenedione, 6-(hydroxymethyl)-, the presence of the hydroxymethyl group, an electron-donating group, would be expected to slightly raise the HOMO energy and subtly influence the electron density distribution.
The analysis of the HOMO-LUMO gap helps explain the charge transfer interactions that can occur within the molecule. nih.gov
| Parameter | Symbol | Illustrative Value | Significance |
| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest energy electrons; relates to the ability to donate electrons. |
| LUMO Energy | ELUMO | -3.3 eV | Energy of the lowest available state for an incoming electron; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 3.2 eV | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. nih.gov |
This table is for illustrative purposes and contains hypothetical values based on related compounds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the conformational flexibility of molecules and their non-covalent interactions with their environment, such as solvent molecules or biological macromolecules like proteins. nih.gov
For 1,4-Naphthalenedione, 6-(hydroxymethyl)-, the primary focus of MD simulations would be the conformational freedom of the hydroxymethyl (-CH₂OH) side chain. The rotation around the C-C and C-O bonds of this substituent would be analyzed to identify the most stable (lowest energy) conformations.
Furthermore, MD simulations can model how the molecule interacts with its surroundings. For instance, in an aqueous solution, simulations would reveal the hydrogen bonding patterns between the hydroxymethyl group, the quinone's carbonyl oxygens, and water molecules. In a biological context, MD simulations are used to predict and analyze the binding of naphthoquinone derivatives to protein targets, providing insights into their mechanism of action by showing how the ligand settles into the binding site and which intermolecular interactions (hydrogen bonds, hydrophobic interactions) stabilize the complex. nih.gov
In Silico Prediction of Spectroscopic Parameters (e.g., Calculated NMR and IR Spectra)
Computational chemistry allows for the in silico (computer-based) prediction of spectroscopic parameters, which is a powerful complement to experimental analysis. DFT calculations can accurately predict infrared (IR) and nuclear magnetic resonance (NMR) spectra for a given molecular structure. nih.govmdpi.comresearchgate.net
To predict IR spectra, calculations determine the vibrational frequencies corresponding to the stretching and bending of chemical bonds. researchgate.net These calculated frequencies can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the molecular structure and assign specific absorption bands to particular vibrational modes.
For NMR spectra, calculations predict the chemical shifts (δ) of magnetically active nuclei like ¹H and ¹³C. This is achieved by calculating the magnetic shielding around each nucleus. These predicted spectra are instrumental in assigning signals in experimentally recorded NMR spectra, which can often be complex for polycyclic molecules. mdpi.comsciforum.net
The tables below present illustrative examples of predicted spectroscopic data for 1,4-Naphthalenedione, 6-(hydroxymethyl)-.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O (C1, C4) | - | 184.5, 185.0 |
| Quinone C=C (C2, C3) | 7.0 - 7.2 | 138.0 - 139.0 |
| Aromatic C-H (C5, C7, C8) | 7.8 - 8.2 | 126.0 - 135.0 |
| Aromatic C-C (C4a, C6, C8a) | - | 130.0 - 134.0 |
| -CH₂- | 4.8 | 64.0 |
| -OH | 5.5 (variable) | - |
This table is for illustrative purposes. Actual shifts can vary based on solvent and computational method.
Illustrative Predicted IR Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (alcohol) | 3450 |
| Aromatic C-H stretch | 3050 - 3100 |
| C=O stretch (quinone) | 1660 - 1685 |
| Aromatic C=C stretch | 1580 - 1600 |
| C-O stretch (alcohol) | 1050 |
This table is for illustrative purposes. Calculated frequencies are often scaled to better match experimental data.
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical reactivity of 1,4-Naphthalenedione, 6-(hydroxymethyl)- requires not just knowing its ground-state properties but also mapping the energy landscape of its potential reactions. Computational methods, particularly DFT, are used to model entire reaction pathways. researchgate.net
This involves identifying and calculating the energies of all relevant species along a reaction coordinate, including reactants, intermediates, transition states, and products. The transition state is the highest energy point on the reaction pathway and represents the energy barrier (activation energy) that must be overcome for the reaction to proceed.
For a naphthoquinone derivative, relevant reactions for modeling could include:
Nucleophilic Addition: The Michael addition of nucleophiles to the electron-deficient quinone ring is a common reaction. sciforum.net
Redox Reactions: Modeling the one- and two-electron reduction of the quinone to the semiquinone and hydroquinone (B1673460), respectively.
Photoreactions: Investigating the behavior of the molecule upon excitation with light, which can lead to the formation of reactive intermediates. researchgate.net
By calculating the geometry and energy of transition states, chemists can gain a deep understanding of reaction mechanisms, predict reaction rates, and explain the regioselectivity and stereoselectivity of chemical transformations. nih.gov
Biological Activities and Molecular Mechanisms of 1,4 Naphthalenedione, 6 Hydroxymethyl in Vitro and Cellular Studies
Cytotoxicity and Antiproliferative Mechanisms in Cancer Cell Lines (In Vitro)
The cytotoxic and antiproliferative activities of 1,4-naphthoquinone (B94277) and its derivatives are well-documented, and it is anticipated that 1,4-Naphthalenedione, 6-(hydroxymethyl)- would exhibit similar mechanisms. These compounds are known to induce cell death and inhibit the growth of cancer cells through a multi-faceted approach.
Naphthoquinone derivatives are potent inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govnih.govnih.govmdpi.com The initiation of apoptosis is often linked to the activation of the mitochondrial pathway. nih.govmdpi.com This involves the regulation of key proteins that control mitochondrial membrane permeability, leading to the release of pro-apoptotic factors into the cytoplasm. For instance, studies on related compounds have shown that they can increase the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins. nih.gov Furthermore, the activation of caspase cascades, particularly caspase-3 and caspase-7, is a common feature of naphthoquinone-induced apoptosis. nih.gov
Some derivatives have been shown to induce cell cycle arrest, a process that can precede apoptosis. nih.govnih.gov For example, certain 1,4-naphthoquinone derivatives have been observed to cause cell cycle arrest at the G1 or G2/M phase in lung cancer cells. nih.govnih.gov This arrest is often mediated by the regulation of cyclin-dependent kinases (CDKs) and their associated cyclins. nih.gov
A primary mechanism underlying the cytotoxicity of 1,4-naphthoquinones is their ability to generate reactive oxygen species (ROS) within cancer cells. nih.govnih.govmdpi.comnih.gov These highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, can induce significant oxidative stress. mdpi.comnih.gov This oxidative stress, in turn, can lead to widespread cellular damage, affecting lipids, proteins, and DNA, ultimately triggering cell death pathways. mdpi.commdpi.com
Cancer cells often exhibit a state of increased basal oxidative stress, making them particularly vulnerable to further ROS induction by exogenous agents like naphthoquinones. mdpi.com The redox cycling of the quinone moiety is a key process in ROS generation. nih.govnih.gov This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals, regenerating the parent quinone for further cycling. nih.gov
Studies on various 1,4-naphthoquinone derivatives have consistently demonstrated a significant increase in intracellular ROS levels in cancer cells upon treatment. nih.govnih.govnih.gov This increase in ROS has been directly linked to the induction of apoptosis. nih.govnih.govnih.gov Pre-treatment with ROS inhibitors has been shown to attenuate the apoptotic effects of these compounds, confirming the central role of oxidative stress in their mechanism of action. nih.govnih.gov
While direct evidence for DNA intercalation by 1,4-Naphthalenedione, 6-(hydroxymethyl)- is not available, the planar aromatic structure of the naphthoquinone core suggests that it could potentially interact with DNA. nih.gov Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to cell death.
More prominently, the generation of ROS by naphthoquinones can lead to significant DNA damage, including single and double-strand breaks. mdpi.comnih.gov This DNA damage can trigger cellular DNA damage responses, which, if the damage is too extensive to be repaired, will lead to the initiation of apoptosis. mdpi.com The ability of some naphthoquinones to cause DNA damage has been demonstrated in bacterial and cancer cells. mdpi.comnih.gov
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Inhibition of these enzymes is a well-established strategy in cancer chemotherapy. Several 1,4-naphthoquinone derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. mdpi.comnih.gov
The inhibition of topoisomerases by these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. nih.gov For example, certain derivatives have demonstrated inhibitory activity against DNA topoisomerase I with IC50 values in the micromolar range. nih.gov While the precise interaction of 1,4-Naphthalenedione, 6-(hydroxymethyl)- with topoisomerases is unknown, its structural similarity to other known inhibitors suggests this as a plausible mechanism of its anticancer activity.
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones. nih.govnih.gov This enzyme is often overexpressed in various types of cancer cells compared to normal cells. mdpi.com This differential expression makes NQO1 an attractive target for cancer-specific therapies.
The interaction of 1,4-naphthoquinone derivatives with NQO1 can have a dual effect. On one hand, NQO1 can detoxify certain quinones by reducing them to more stable hydroquinones. nih.gov On the other hand, for some quinone-based chemotherapeutics, NQO1-mediated reduction can lead to their bioactivation, generating cytotoxic species that selectively kill cancer cells. nih.govnih.gov This bioactivation can lead to redox cycling, producing excessive ROS and causing mitochondrial dysfunction, DNA damage, and cell death. nih.gov
Several studies have highlighted the importance of NQO1 in the anticancer activity of quinone compounds. mdpi.comnih.govmedchemexpress.comnih.gov The ability of a quinone to act as a substrate for NQO1 is influenced by its chemical structure. nih.gov It is plausible that 1,4-Naphthalenedione, 6-(hydroxymethyl)- could be a substrate for NQO1, and its cytotoxic effects in NQO1-overexpressing cancer cells could be mediated through this interaction.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral) in Microbial Cell Cultures
The 1,4-naphthoquinone scaffold is present in numerous natural and synthetic compounds with a broad spectrum of antimicrobial activities. nih.govmdpi.comresearchgate.netsemanticscholar.org
Antibacterial Activity: Various 1,4-naphthoquinone derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net For instance, juglone (B1673114), a naturally occurring naphthoquinone, has shown strong antibacterial activity against Staphylococcus aureus. nih.gov The proposed mechanisms of antibacterial action include the generation of ROS, leading to DNA damage, and the inhibition of essential bacterial enzymes. nih.govnih.gov Some derivatives have shown minimum inhibitory concentrations (MICs) in the micromolar range against various bacterial strains. nih.gov
Antifungal Activity: Naphthoquinones have also been reported to possess antifungal properties. mdpi.comsemanticscholar.org Studies have shown their effectiveness against pathogenic yeasts like Candida albicans. semanticscholar.org The mechanism of antifungal action is thought to involve the disruption of the cell membrane and the induction of oxidative stress. semanticscholar.org
Antiviral Activity: The antiviral potential of naphthoquinone derivatives has been explored against a range of viruses. nih.govmdpi.com For example, some derivatives have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). nih.govnih.gov The proposed mechanisms of antiviral action are diverse and can include the inhibition of viral enzymes and the interference with viral replication processes.
Given the established antimicrobial profile of the 1,4-naphthoquinone class, it is reasonable to expect that 1,4-Naphthalenedione, 6-(hydroxymethyl)- would also exhibit some degree of antibacterial, antifungal, and antiviral activity. However, specific studies are needed to confirm and quantify these effects.
Mechanisms of Action against Bacterial Pathogens
There is no specific information available in the reviewed scientific literature regarding the mechanisms of action of 1,4-Naphthalenedione, 6-(hydroxymethyl)- against bacterial pathogens. While other 1,4-naphthoquinone derivatives have demonstrated antibacterial activity, the specific effects and mechanisms of the 6-(hydroxymethyl)- derivative have not been reported. nih.govscielo.br
Antifungal Mechanisms
Specific studies on the antifungal mechanisms of 1,4-Naphthalenedione, 6-(hydroxymethyl)- are not present in the available scientific literature. The antifungal properties of various other naphthoquinones have been documented, but data for this particular derivative is absent. nih.govscielo.br
Antiviral Mechanisms (e.g., Reverse Transcriptase Inhibition)
There is no specific research available on the antiviral mechanisms of 1,4-Naphthalenedione, 6-(hydroxymethyl)-, including its potential to inhibit reverse transcriptase. While some substituted naphthalenones and other naphthoquinone derivatives have been investigated as HIV-1 reverse transcriptase inhibitors, the activity of the 6-(hydroxymethyl)- derivative has not been documented. researchgate.netnih.govnih.gov
Antioxidant and Pro-oxidant Properties and Their Modulating Factors
The antioxidant and pro-oxidant properties of 1,4-Naphthalenedione, 6-(hydroxymethyl)- have not been specifically investigated. The parent compound, 1,4-naphthoquinone, is known to act as a pro-oxidant that can perturb cellular redox status. nih.govnih.gov However, how the 6-(hydroxymethyl)- group influences these properties is not documented.
Enzyme Inhibition Studies (Beyond NQO1)
There are no specific enzyme inhibition studies available for 1,4-Naphthalenedione, 6-(hydroxymethyl)-, for enzymes other than NQO1. While various 1,4-naphthoquinone derivatives have been shown to inhibit enzymes such as IRAK1 kinases, there is no data on the inhibitory profile of the 6-(hydroxymethyl)- derivative. nih.gov
Anti-Inflammatory Mechanisms via Cellular Pathway Modulation (e.g., NO, iNOS, COX-2, IL-1β, IL-6, TNF-α)
Specific studies on the anti-inflammatory mechanisms of 1,4-Naphthalenedione, 6-(hydroxymethyl)- and its modulation of cellular pathways such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) are not available. A related compound, 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione, has been reported to possess anti-inflammatory activity by reducing the mRNA levels of iNOS, COX-2, IL-1β, IL-6, and TNF-α. nih.govnih.gov However, these findings cannot be directly attributed to 1,4-Naphthalenedione, 6-(hydroxymethyl)-.
Interactions with Biomolecules (e.g., Proteins, DNA) in Cell-Free Systems
There is no specific information in the scientific literature regarding the interactions of 1,4-Naphthalenedione, 6-(hydroxymethyl)- with biomolecules such as proteins and DNA in cell-free systems. Studies on other naphthoquinone derivatives have shown interactions with DNA and proteins, but these are not specific to the 6-(hydroxymethyl)- derivative. nih.gov
Cellular Uptake and Subcellular Localization Studies in Cell Lines
Currently, there is a notable absence of specific research detailing the cellular uptake and subcellular localization of 1,4-Naphthalenedione, 6-(hydroxymethyl)- in published scientific literature. While the broader class of 1,4-naphthoquinones has been the subject of numerous studies, the specific transport mechanisms and intracellular distribution for this hydroxymethyl-substituted derivative have not been explicitly elucidated.
Generally, the cellular uptake of small molecules like 1,4-naphthoquinones can occur through passive diffusion across the cell membrane, driven by a concentration gradient. The lipophilic nature of the naphthoquinone core likely facilitates this process. Once inside the cell, their distribution is influenced by their chemical properties and interactions with intracellular components.
For the general class of 1,4-naphthoquinones, studies on related compounds have indicated that they can localize to various cellular compartments, including the cytoplasm and mitochondria. This localization is often linked to their biological activities, such as the generation of reactive oxygen species (ROS) and interaction with cellular signaling pathways. nih.gov For instance, the ability of naphthoquinones to undergo redox cycling, a process involving their reduction by cellular enzymes followed by auto-oxidation, is a key aspect of their mechanism of action and is influenced by their subcellular location. nih.gov However, without specific experimental data for 1,4-Naphthalenedione, 6-(hydroxymethyl)-, any discussion of its subcellular localization remains speculative. Further research, likely employing techniques such as fluorescence microscopy with a tagged compound or subcellular fractionation followed by analytical quantification, would be necessary to determine its precise intracellular fate.
Derivatization and Structure Activity Relationship Sar Studies of 1,4 Naphthalenedione, 6 Hydroxymethyl Analogues
Synthetic Modification Strategies for Enhanced Biological Profiles
The chemical architecture of 1,4-Naphthalenedione, 6-(hydroxymethyl)- allows for targeted modifications at three primary locations: the hydroxyl group, the quinone ring, and the alkyl (methyl) portion of the hydroxymethyl substituent. These modifications are aimed at tuning the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, to improve its biological efficacy and target specificity.
The hydroxymethyl group on the benzene (B151609) ring is a prime target for derivatization to alter the molecule's polarity and hydrogen-bonding capabilities. hyphadiscovery.com Standard organic chemistry transformations can be readily applied to this functional group.
Alkylation: Conversion of the hydroxyl group to an ether (alkoxylation) can increase lipophilicity, which may enhance cell membrane permeability. This is typically achieved by reacting the alcohol with an alkyl halide in the presence of a base. The metabolic O-dealkylation of such groups is a common biotransformation pathway that can release the active parent drug. nih.gov
Acylation: Esterification of the hydroxyl group via acylation, using reagents like acyl chlorides or anhydrides, is another common strategy. nih.gov This modification can serve as a prodrug approach, where the ester is hydrolyzed in vivo by esterase enzymes to release the active hydroxyl compound. Acylation can also improve formulation characteristics and modify the compound's pharmacokinetic profile.
These derivatization reactions are fundamental for exploring the impact of the hydroxyl group on biological activity and for developing prodrugs with improved properties. nih.gov
The quinone ring of 1,4-naphthalenedione is an electrophilic system susceptible to nucleophilic addition reactions, most commonly at the C2 and C3 positions. These substitutions are known to have a profound impact on the biological activity of naphthoquinones.
Amino Group Introduction: The reaction of 2,3-dihalo-1,4-naphthalenediones with various primary and secondary amines (aliphatic or aromatic) yields amino-substituted derivatives. nih.govmdpi.com The nature of the substituent on the amino group can significantly influence the compound's redox properties and its interaction with biological targets. mdpi.com
Thioether Introduction: Thiol-containing nucleophiles, such as thiols and mercaptans, readily react with the naphthoquinone core to form thioether derivatives. These sulfur-containing analogues have demonstrated significant biological activities, including antibacterial and anticancer effects. researchgate.net
Heterocyclic Group Introduction: A widely explored strategy involves the introduction of heterocyclic rings, such as triazoles, pyrazoles, or indoles, onto the naphthoquinone scaffold. mdpi.comnih.gov These modifications can lead to compounds with novel mechanisms of action or improved selectivity, often by providing additional points of interaction with target biomolecules.
The introduction of these diverse functional groups onto the quinone ring of a 6-(hydroxymethyl)-1,4-naphthalenedione backbone is a key strategy for generating extensive chemical libraries for biological screening.
| Position of Substitution | Substituent Type | Example of Reagents | Potential Impact on Biological Profile | Reference |
|---|---|---|---|---|
| C2/C3 | Amino | Aromatic or aliphatic amines | Modulates redox potential, enhances anticancer activity | nih.gov |
| C2/C3 | Thioether | Thiols (e.g., 2-thioethanol) | Increases antiproliferative and antibacterial activity | nih.govresearchgate.net |
| C2/C3 | Heterocycle (Triazole) | Click reaction with azides/alkynes | Improves solubility, introduces new target interactions | nih.gov |
| C2/C3 | Indole | Reaction with indoles | Can introduce solid-state fluorescence, potential anticancer activity | mdpi.com |
The "methyl" component of the hydroxymethyl group also presents opportunities for modification.
Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. This transformation drastically alters the electronic properties and potential interactions of the substituent, from a hydrogen-bond donor to an acceptor or an acidic group. For instance, methods exist for the high-yield oxidation of intermediate aromatic carbinols to aldehydes. researchgate.net
Chain Extension/Modification: While less common for a hydroxymethyl group, principles from related structures suggest possibilities. For example, in the synthesis of menaquinones (Vitamin K2 derivatives), long isoprenoid side chains are attached at the C3 position, and the length of this chain is critical for biological activity. nih.gov This highlights the general principle that modifying the nature and length of alkyl substituents can be a powerful tool for optimizing activity.
Systematic Analysis of Substituent Effects on Chemical Reactivity
The biological activity of naphthoquinones is often linked to their redox properties—the ability to accept electrons and participate in redox cycling, which can generate reactive oxygen species (ROS). The substituents on both the benzene and quinone rings modulate these properties.
Introducing further substituents allows for a more systematic analysis:
On the Benzene Ring (C5, C7, C8): Adding substituents to other positions on the benzene ring can further tune the electronic properties. For example, the introduction of nitro groups is known to increase the biological activity of naphthoquinones due to their strong electron-withdrawing properties. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) have also been explored in SAR studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the efficacy of new, unsynthesized analogues, thereby guiding rational drug design.
For analogues of 1,4-Naphthalenedione, 6-(hydroxymethyl)-, a QSAR study would involve:
Synthesizing a library of derivatives with systematic variations at the hydroxyl group, quinone ring, and other positions.
Measuring the biological activity (e.g., IC50 values against a cancer cell line).
Calculating molecular descriptors for each analogue, such as hydrophobicity (logP), electronic parameters (Hammett constants), steric parameters (molar refractivity), and topological indices.
Developing a mathematical model that links the descriptors to the observed activity.
Studies on related naphthoquinones have successfully used QSAR to guide the development of anticancer and antimalarial agents. For instance, a QSAR study on 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones revealed that antiproliferative activity was largely dependent on hydrophobicity. nih.gov Another study on sulfonamide-naphthoquinone derivatives developed robust QSAR models to predict anticancer activity, providing guidelines for designing more potent compounds.
| Descriptor Type | Specific Descriptor Example | Significance in Model | Reference |
|---|---|---|---|
| Hydrophobicity | logP | Often correlates with cell permeability and target engagement | nih.gov |
| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy | Relates to the molecule's redox potential and reactivity | nih.gov |
| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular size, shape, and degree of branching | nih.gov |
| Quantum Chemical | Atomic charges, bond orders | Provides detailed information on electron distribution | - |
Design and Synthesis of Hybrid Molecules Incorporating 1,4-Naphthalenedione, 6-(hydroxymethyl)- Moiety
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mechanism of action. The 1,4-naphthalenedione scaffold is a popular choice for this approach.
The 1,4-Naphthalenedione, 6-(hydroxymethyl)- moiety can be incorporated into hybrid structures in several ways:
Linking via the Hydroxymethyl Group: The hydroxyl function can be used as a chemical handle to connect to another bioactive molecule, for example, by forming an ester or ether linkage.
Linking via the Quinone Ring: As described previously, nucleophilic substitution at the C2 or C3 position can be used to introduce a linker or another pharmacophore directly.
Examples of Hybrid Partners: Researchers have successfully created hybrids of 1,4-naphthalenedione with various scaffolds, including:
Triazoles: These five-membered heterocycles can act as stable linkers and improve physicochemical properties. nih.gov
Quinolines: Combining the naphthoquinone and quinoline (B57606) scaffolds has led to potent anticancer agents.
Sulfonamides: Naphthoquinone-sulfonamide hybrids have shown promising anticancer and antimalarial activities.
This strategy allows for the combination of the redox-active properties of the naphthoquinone core with the distinct biological activities of other molecular classes, opening new avenues for the development of novel therapeutics.
Analytical Methodologies for 1,4 Naphthalenedione, 6 Hydroxymethyl
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the isolation and analysis of "1,4-Naphthalenedione, 6-(hydroxymethyl)-". The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of naphthoquinone derivatives due to its high resolution and sensitivity. chromatographyonline.com Reversed-phase (RP) HPLC is particularly well-suited for these compounds.
For the analysis of hydroxylated naphthoquinones, such as the analogous compound juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a C18 column is commonly employed. ijcce.ac.ir The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often with the addition of an acid such as phosphoric or formic acid to improve peak shape and resolution. ijcce.ac.irsielc.com Gradient elution, where the mobile phase composition is changed during the analysis, can be advantageous for separating complex mixtures containing both naphthalene (B1677914) and anthraquinone (B42736) derivatives. nih.gov
Table 1: Exemplary RP-HPLC Conditions for Naphthoquinone Analysis
| Parameter | Condition for Juglone (5-hydroxy-1,4-naphthoquinone) ijcce.ac.ir | Condition for 2-(Hydroxymethyl)anthraquinone sielc.com |
| Column | Not specified, but RP-HPLC was used | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (50%), Phosphate buffer (pH 4) | Acetonitrile, Water, Phosphoric Acid |
| Temperature | 30 °C | Not specified |
| Flow Rate | 1.5 ml/min | Not specified |
| Detection | Not specified | UV, MS-compatible with formic acid |
This table presents data for analogous compounds to illustrate potential starting conditions for the analysis of 1,4-Naphthalenedione, 6-(hydroxymethyl)-.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like "1,4-Naphthalenedione, 6-(hydroxymethyl)-", a derivatization step is often necessary to increase volatility and improve chromatographic performance. chromatographyonline.com Silylation or methylation are common derivatization techniques for hydroxyl groups.
The selection of an appropriate GC column is critical for the successful separation of free organic acids. chromatographyonline.com Once separated by the GC, the compounds are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This makes GC-MS a valuable tool for both qualitative identification and quantitative analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and monitoring of chemical reactions involving naphthoquinone derivatives. openreviewhub.org Silica gel is the most commonly used stationary phase for the separation of these compounds. oup.comanalyticaltoxicology.com
The choice of the mobile phase is crucial and depends on the polarity of the substituents on the naphthoquinone ring. For derivatives containing hydroxyl groups, a more polar solvent system is generally required. oup.com For instance, a mixture of chloroform (B151607), ethyl acetate (B1210297), and acetic acid has been found to be effective. oup.com The separated spots on the TLC plate can be visualized under UV light or by using specific staining reagents. analyticaltoxicology.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification.
Table 2: Exemplary TLC Systems for Substituted Naphthoquinones
| Stationary Phase | Mobile Phase | Application | Reference |
| Silica Gel | Chloroform-Ethyl Acetate-Acetic Acid (10:10:1) | For derivatives with hydroxyl or amino groups | oup.com |
| Silica Gel | Benzene (B151609) with polar modifiers (Chloroform, Acetone, Propan-2-ol) | For various 1,4-naphthoquinone (B94277) derivatives | openreviewhub.org |
This table illustrates common TLC systems for related naphthoquinone compounds.
Detection and Quantification Methods in Complex Matrices (e.g., Biological Extracts, Reaction Mixtures)
The detection and quantification of "1,4-Naphthalenedione, 6-(hydroxymethyl)-" in complex matrices such as biological extracts or reaction mixtures require robust extraction and highly sensitive analytical methods.
For biological samples, a preliminary extraction step is necessary to isolate the target compound from interfering substances. For example, in the analysis of juglone in plant tissues, refluxing with chloroform has been used for extraction. ijcce.ac.ir The resulting extract is then concentrated and can be analyzed by HPLC. The use of HPLC coupled with mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, allowing for accurate quantification even at low concentrations in complex biological matrices like plant extracts. mdpi.com
In the context of food analysis, such as the determination of hydroxymethylfurfural (a compound with a hydroxymethyl group) in honey, HPLC with UV detection is a common method. lcms.cz Sample preparation may involve simple dilution and filtration before injection into the HPLC system. The method's performance is typically validated by assessing its linearity, limit of detection (LOD), and limit of quantification (LOQ). lcms.cz
Purity Assessment and Impurity Profiling
Purity assessment and impurity profiling are critical aspects of quality control for any chemical compound. ijnrd.org Impurity profiling involves the identification, characterization, and quantification of impurities present in a substance. rroij.com These impurities can originate from the manufacturing process (e.g., starting materials, intermediates, by-products) or from the degradation of the final product. ijnrd.org
A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. HPLC is often the primary tool for separating the main compound from its impurities. rroij.com The high resolving power of HPLC allows for the detection of even minor impurities. Once separated, these impurities can be identified using mass spectrometry (LC-MS) or their structures can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy after isolation.
The development of a comprehensive impurity profile requires a thorough understanding of the synthetic route and potential degradation pathways of "1,4-Naphthalenedione, 6-(hydroxymethyl)-". Forced degradation studies, where the compound is subjected to stress conditions such as heat, light, acid, and base, can help to identify potential degradation products and establish the stability of the compound.
Broader Scientific Applications and Future Research Directions of 1,4 Naphthalenedione, 6 Hydroxymethyl
Role in Material Science: Polymerization Regulation
The 1,4-naphthoquinone (B94277) core structure is known to function as a radical polymerization inhibitor. Its mechanism of action involves a radical capture reaction, which effectively terminates the growing polymer chain. semanticscholar.org This property is crucial in the manufacturing and storage of monomers like styrene, preventing premature or unwanted polymerization.
While specific studies on 1,4-Naphthalenedione, 6-(hydroxymethyl)- are not extensively documented in this context, its behavior can be predicted based on its core structure. The naphthoquinone moiety would be responsible for the primary inhibition activity. The presence of the 6-(hydroxymethyl)- group could subtly modulate this function by altering the compound's solubility in different monomer or solvent systems and potentially influencing the kinetics of the radical capture process. This functional group also presents a reactive site for grafting the inhibitor onto polymer backbones or other surfaces.
Potential as Dye Precursors and Pigment Chemistry
Naphthoquinones are a historically significant class of organic dyes and pigments, with their colors ranging from yellow to red. scielo.org.coredalyc.org Natural naphthoquinones like Lawsone (2-hydroxy-1,4-naphthoquinone), extracted from the henna plant, have been used for centuries as coloring agents for hair and fabrics. scielo.org.coresearchgate.net The color of naphthoquinone compounds is dictated by the electronic properties of the chromophore, which can be finely tuned by the addition of various substituent groups to the naphthalene (B1677914) ring. scribd.com
1,4-Naphthalenedione, 6-(hydroxymethyl)- serves as a valuable precursor in this field. While the base molecule possesses the characteristic yellow color of many 1,4-naphthoquinones, the hydroxymethyl group (-CH₂OH) acts as a functional handle. wikipedia.org This group can be readily modified through esterification or etherification reactions, allowing for the attachment of other chromophoric or auxochromic groups. This synthetic versatility enables the creation of a diverse library of new dyes and pigments with tailored colors and properties, such as solubility and lightfastness, for applications in textiles, inks, and advanced materials. scribd.com
Applications in Sensing Technologies
The naphthoquinone scaffold is increasingly being explored for its utility in the development of chemical sensors and fluorescent probes. A notable application involves the photochemical generation of o-naphthoquinone methides from hydroxymethyl-substituted naphthol derivatives. uga.edu This photochemical reaction can be exploited to design "caged" compounds, such as fluorescent dyes or metal ion chelators, which remain inactive until triggered by light. uga.edu Upon photo-cleavage, the active species is released, allowing for on-demand control and visualization of biological or chemical processes. uga.edu
Given its structure, 1,4-Naphthalenedione, 6-(hydroxymethyl)- is a prime candidate for similar applications. The hydroxymethyl group is a key feature for designing photoactivatable probes. Furthermore, naphthalene-based structures are known to form the basis of fluorescent probes for detecting various analytes, including pH and metal ions like Al³⁺. rsc.orgmdpi.com Derivatives of 1,4-naphthoquinone have also been synthesized as fluorescent imaging agents capable of binding to and visualizing amyloid-β plaques, which are implicated in Alzheimer's disease. researchgate.netnih.gov This suggests a potential pathway for developing the subject compound into a targeted probe for biomedical imaging.
Exploration in Agrochemical and Environmental Chemistry
Naphthoquinone derivatives exhibit a range of activities relevant to agrochemical and environmental science, including fungicidal, insecticidal, and corrosion-inhibiting properties. redalyc.orgajchem-a.com
Corrosion Inhibition: 1,4-Naphthoquinone has been investigated as a corrosion inhibitor for metals such as aluminum in saline environments. capes.gov.br Its effectiveness stems from the ability of the molecule to adsorb onto the metal surface, forming a protective layer that shields the metal from corrosive agents and reduces the severity of pitting corrosion. capes.gov.br The presence of heteroatoms (oxygen) and π-electrons in the quinone ring facilitates this adsorption. ajchem-a.com Derivatives of 1,4-naphthalenedione are therefore promising candidates for developing new anti-corrosion agents.
Agrochemical Potential: Various derivatives of the 1,4-naphthoquinone skeleton have demonstrated biological activity against fungi, insects, and other pests. redalyc.orgajchem-a.com This bioactivity is often linked to the redox-active nature of the quinone moiety, which can interfere with cellular respiration and generate reactive oxygen species. While specific studies on the algaecidal properties of 1,4-Naphthalenedione, 6-(hydroxymethyl)- are limited, the broader class of naphthoquinones is known to possess such capabilities, making this an area ripe for investigation. The degradation pathways of such compounds in the environment would be a critical aspect of this research.
| Application Area | Observed Effect of Naphthoquinone Derivatives | Potential Role of 1,4-Naphthalenedione, 6-(hydroxymethyl)- |
|---|---|---|
| Corrosion Inhibition | Forms a protective adsorbed layer on metal surfaces (e.g., aluminum), shifting corrosion potential and decreasing anodic currents. ajchem-a.comcapes.gov.br | Acts as a corrosion inhibitor, with the hydroxymethyl group potentially enhancing solubility or modifying surface binding. |
| Fungicide/Insecticide | Exhibits fungicidal and insecticidal properties against various pests. redalyc.orgajchem-a.com | Potential use as a base for developing new agrochemicals. |
| Algaecide | General class is known to have algaecidal activity. | A promising candidate for investigation as a novel algaecide. |
Emerging Research Areas for Naphthoquinone Scaffolds
The naphthoquinone scaffold is considered a "privileged structure" in medicinal chemistry, a term that denotes its ability to serve as a framework for designing ligands for diverse biological targets. nih.gov This has led to an explosion of research into the therapeutic potential of naphthoquinone derivatives.
Emerging research is focused on a wide array of pharmacological activities, including:
Anticancer: Naphthoquinones are widely studied for their cytotoxic effects against various cancer cell lines. nih.govnih.govbohrium.com
Antimicrobial: The scaffold is effective against a range of pathogens, including bacteria, fungi, and parasites. scielo.org.comdpi.com
Anti-inflammatory: Derivatives have been shown to inhibit key inflammatory mediators and pathways. mdpi.commdpi.com
Neuroprotective: Some compounds are being investigated for their potential in treating neurodegenerative diseases. jst.go.jp
Modern research efforts are increasingly focused on the synthesis of novel derivatives and hybrids, combining the naphthoquinone core with other pharmacologically active moieties like triazoles or chalcogens to create multifunctional agents with enhanced efficacy and selectivity. mdpi.comacs.org Concurrently, computational approaches such as network pharmacology and molecular docking are being employed to identify new biological targets and elucidate the mechanisms of action for these compounds. nih.gov
Translational Research Perspectives (excluding clinical trials)
Translational research aims to bridge the gap between fundamental discoveries and practical applications. For naphthoquinone derivatives, this involves moving from promising laboratory findings toward preclinical development. A significant body of research exists on the mechanisms of action for their anticancer effects, which include the inhibition of key enzymes like topoisomerases and proteasomes, the induction of oxidative stress through the generation of reactive oxygen species (ROS), and the modulation of critical cell signaling pathways. nih.govnih.govmdpi.compharmjournal.runih.gov
Beyond cancer, preclinical studies are exploring other therapeutic avenues. For instance, specific 1,4-naphthoquinone derivatives have been shown to promote fibroblast migration and accelerate wound healing in diabetic animal models. nih.gov As previously mentioned, their development as fluorescent probes for imaging amyloid plaques in Alzheimer's disease models represents another significant translational direction. researchgate.netnih.gov A key focus of current research is the chemical modification of the naphthoquinone scaffold to improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is essential for transforming a bioactive compound into a viable therapeutic agent. nih.gov
Q & A
Q. What analytical techniques are recommended for identifying and characterizing 1,4-naphthalenedione derivatives like 6-(hydroxymethyl)-1,4-naphthalenedione?
- Methodological Answer : Combine GC-MS for preliminary identification (e.g., molecular weight and fragmentation patterns) and NMR spectroscopy (1H, 13C, 2D-COSY, HMQC, HMBC) for structural elucidation. GC-MS can detect characteristic peaks in plant extracts (e.g., RT-13.144 for 2-hydroxy-1,4-naphthalenedione in Lawsonia inermis), while NMR resolves substituent positions and stereochemistry .
Q. How should researchers assess the systemic toxicity of 1,4-naphthalenedione derivatives in preclinical models?
- Methodological Answer : Use standardized exposure routes (oral, dermal, inhalation) in laboratory mammals (e.g., rodents) and monitor endpoints like hepatic/renal effects, hematological changes, and methemoglobinemia. Reference protocols from toxicological profiles, which include body weight tracking, histopathology, and blood gas analysis .
Q. What safety protocols are critical for handling 1,4-naphthalenedione derivatives in the lab?
- Methodological Answer : Implement local exhaust ventilation, wear protective clothing, and use respirators if exposure risks exist. Store compounds in airtight containers under inert atmospheres (e.g., nitrogen) to prevent oxidation. Emergency showers and eyewash stations are mandatory due to risks of ocular and dermal toxicity .
Q. What synthetic strategies are effective for introducing hydroxymethyl or amine substituents to the 1,4-naphthalenedione core?
- Methodological Answer : Utilize nucleophilic substitution or enamine formation via reactions with amines (e.g., morpholine, pyrrolidine) under mild conditions. For example, lapachol derivatives are synthesized by stirring with amines at room temperature, followed by recrystallization from EtOAc/hexane .
Advanced Research Questions
Q. How can researchers design 1,4-naphthalenedione derivatives to optimize bioactivity while minimizing toxicity?
- Methodological Answer : Use structure-activity relationship (SAR) studies to compare analogs (e.g., 6-methyl vs. 2-hydroxy vs. 6-(hydroxymethyl) derivatives). Evaluate substituent effects on redox potential, solubility, and interaction with biological targets (e.g., microbial enzymes or photosynthetic complexes) .
Q. What advanced spectroscopic methods resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer : Employ heteronuclear NMR experiments (HMBC, HSQC) to distinguish between regioisomers. For example, HMBC correlations can confirm the position of hydroxymethyl or sulfonyl groups, which may overlap in simpler 1H/13C spectra .
Q. How does the hydroxymethyl substituent influence the compound’s role in biological systems, such as photosynthetic electron transport?
- Methodological Answer : Study incorporation into photosynthetic complexes (e.g., Photosystem I A1 site) using mutants (e.g., menB rubA in Synechococcus). Compare UV-Vis absorption profiles and electron paramagnetic resonance (EPR) to assess quinone orientation and redox activity .
Q. What in vitro and in vivo models are most reliable for evaluating antimicrobial activity of 1,4-naphthalenedione derivatives?
- Methodological Answer : Use agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli). For in vivo validation, employ Artemia salina lethality tests or mosquito larvicidal assays (e.g., Aedes aegypti) .
Q. How do discrepancies in toxicity data between in vitro and in vivo models inform risk assessment?
Q. What strategies mitigate oxidative degradation of 1,4-naphthalenedione derivatives during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
